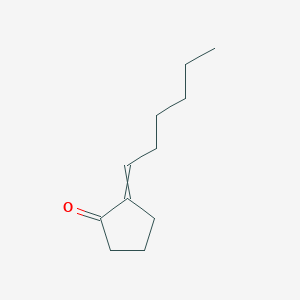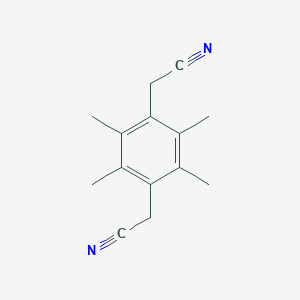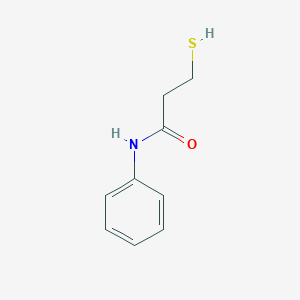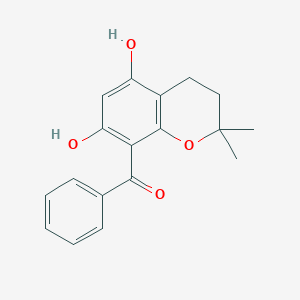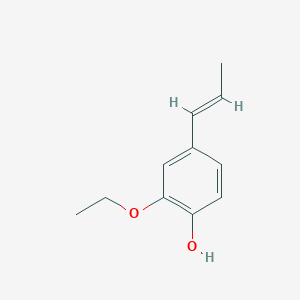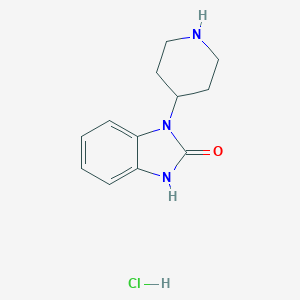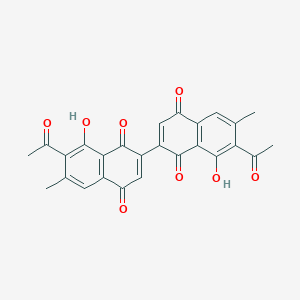
Dianellinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dianellinone is a natural compound that is extracted from the roots of Dianella longifolia. It belongs to the family of naphthoquinones and has been studied for its potential therapeutic properties. Dianellinone has been found to possess various biological activities, including antioxidant, anticancer, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of Dianellinone is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. Dianellinone has been found to inhibit the activation of NF-κB and MAPK pathways, which are involved in inflammation and cancer.
Biochemische Und Physiologische Effekte
Dianellinone has been found to possess various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Dianellinone has also been found to possess anti-inflammatory properties by reducing the expression of inflammatory genes and inhibiting the production of pro-inflammatory cytokines. Additionally, Dianellinone has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Dianellinone has several advantages for lab experiments. It is a natural compound that can be extracted from a plant source, which makes it easily accessible. Dianellinone is also relatively stable and can be stored for long periods without losing its activity. However, there are some limitations to using Dianellinone in lab experiments. Its solubility in water is limited, which can make it difficult to use in aqueous solutions. Additionally, the purity of the extracted compound can vary depending on the extraction method used, which can affect the reproducibility of the results.
Zukünftige Richtungen
For the study of Dianellinone include investigating its potential therapeutic properties in other diseases and studying its mechanism of action in more detail.
Wissenschaftliche Forschungsanwendungen
Dianellinone has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and oxidative stress-related disorders. It has been found to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Dianellinone has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. Additionally, Dianellinone has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Eigenschaften
CAS-Nummer |
1991-29-3 |
|---|---|
Produktname |
Dianellinone |
Molekularformel |
C26H18O8 |
Molekulargewicht |
458.4 g/mol |
IUPAC-Name |
7-acetyl-2-(7-acetyl-8-hydroxy-6-methyl-1,4-dioxonaphthalen-2-yl)-8-hydroxy-6-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C26H18O8/c1-9-5-15-17(29)7-13(23(31)21(15)25(33)19(9)11(3)27)14-8-18(30)16-6-10(2)20(12(4)28)26(34)22(16)24(14)32/h5-8,33-34H,1-4H3 |
InChI-Schlüssel |
ZOPUDZGSTKJOMM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1C(=O)C)O)C(=O)C(=CC2=O)C3=CC(=O)C4=C(C3=O)C(=C(C(=C4)C)C(=O)C)O |
Kanonische SMILES |
CC1=CC2=C(C(=C1C(=O)C)O)C(=O)C(=CC2=O)C3=CC(=O)C4=C(C3=O)C(=C(C(=C4)C)C(=O)C)O |
Andere CAS-Nummern |
1991-29-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



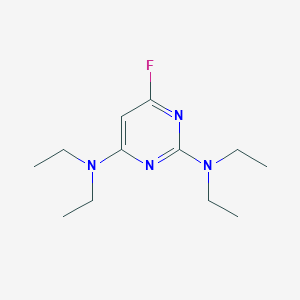
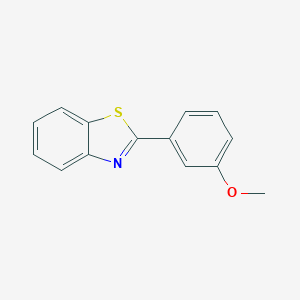
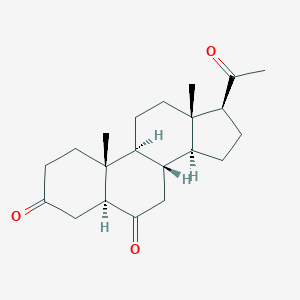
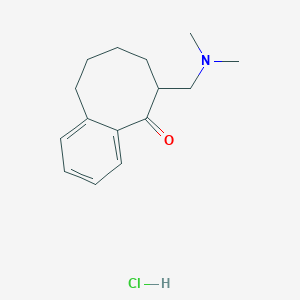
![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)
